5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the one-pot, three-component reaction, which includes the cyclization of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives in the presence of a catalyst. This reaction is often carried out in water and ethanol at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using recyclable catalysts such as alumina-silica-supported manganese dioxide (MnO2). This method not only improves the yield but also makes the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Known for its anti-inflammatory and analgesic properties.
5-amino-1,2,4-thiadiazole derivatives: Exhibits significant antibacterial activity against multidrug-resistant strains.
Uniqueness
What sets 5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide apart is its unique triazole ring structure, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-amino-1-(4-ethoxyphenyl)-N-(2-phenylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-2-26-16-10-8-15(9-11-16)24-18(20)17(22-23-24)19(25)21-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13,20H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBRXCONFLOEFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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